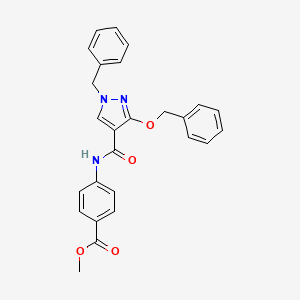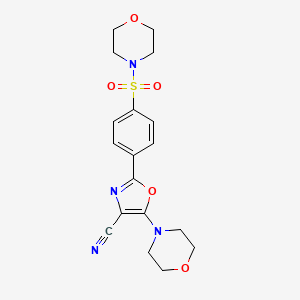
5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound with the CAS No. 941267-45-4. It is a type of oligomer molecule used in molecular biology to modify gene expression .
Synthesis Analysis
The synthesis of morpholino compounds involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis
The molecular structure of morpholino compounds contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Upon reaction with hydrazine hydrate, 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile formed the recyclization product (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research has been conducted on the synthesis and properties of various alkylamino-1,3-oxazole-4-carbonitriles, highlighting the versatile nature of these compounds in chemical synthesis. Such studies detail the reactivity of these substances with other chemical agents, leading to the formation of new compounds with potential biological and pharmaceutical applications. For example, the reaction of similar morpholino-oxazole carbonitriles with hydrazine hydrate produces different derivatives, indicating the potential for diverse chemical modifications and applications (Chumachenko et al., 2014).
Antimicrobial and Antitumor Activities
Some derivatives of morpholine and oxazole have been investigated for their antimicrobial and antitumor activities. This suggests that compounds like 5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile might also hold potential in these areas. For instance, certain triazole derivatives incorporating morpholine groups have shown good to moderate activities against various microorganisms, which could imply similar utilities for related compounds in combating bacterial or fungal infections (Bektaş et al., 2007).
Analytical Chemistry Applications
In analytical chemistry, specific morpholinium compounds have been developed and validated for their use in high-performance liquid chromatography (HPLC) methods to detect impurities in pharmaceutical substances. This highlights the role of morpholine derivatives in improving the quality control processes of drug manufacturing, pointing towards potential analytical applications for 5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile in similar contexts (Varynskyi & Kaplaushenko, 2017).
Chemical Sensors
Further, certain morpholine derivatives have been employed in the development of chemosensors for metal ions, which could suggest applications for related compounds in environmental monitoring or chemical analysis. These sensors are designed for the selective detection of metals, showcasing the utility of morpholine-oxazole derivatives in creating sensitive and selective detection systems for various applications (Shally et al., 2020).
Eigenschaften
IUPAC Name |
5-morpholin-4-yl-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c19-13-16-18(21-5-9-25-10-6-21)27-17(20-16)14-1-3-15(4-2-14)28(23,24)22-7-11-26-12-8-22/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHLWPNFFJNHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

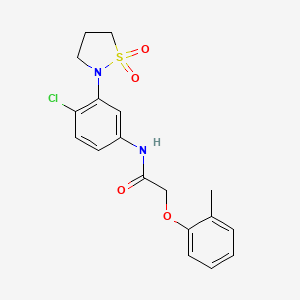
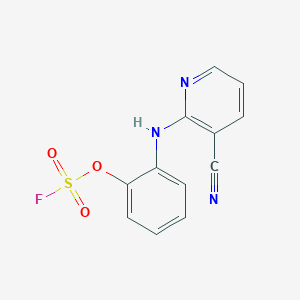
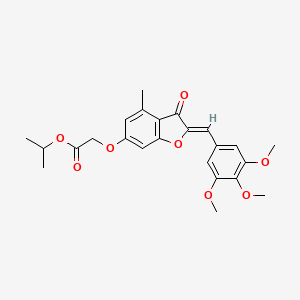
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2576795.png)
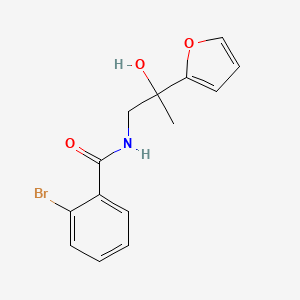

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)
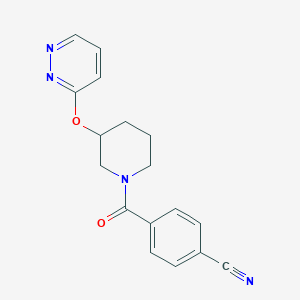
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)
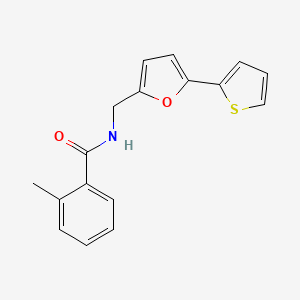
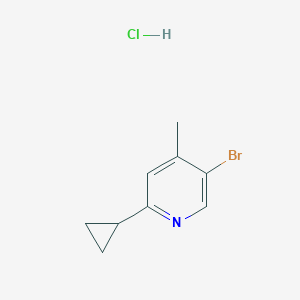
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)
